The synthesis of serlopitant involves several key steps that include the formation of intermediates and final coupling reactions. The process typically requires specific reaction conditions such as organic solvents and catalysts, along with precise temperature controls to optimize yield and purity.
Serlopitant's molecular structure is characterized by a complex arrangement that includes multiple functional groups contributing to its pharmacological activity.
The InChI Key for serlopitant is FLNYCRJBCNNHRH-OIYLJQICSA-N, which encodes its molecular structure for database searches.
Serlopitant can undergo various chemical reactions that are pertinent to its reactivity and potential modifications:
Serlopitant exerts its effects primarily through antagonism of the neurokinin 1 receptor. This receptor is involved in mediating itch and inflammatory responses.
Serlopitant exhibits several notable physical and chemical properties that influence its behavior in biological systems.
These properties are crucial for understanding how serlopitant behaves both in vitro and in vivo during therapeutic applications.
Serlopitant's primary application lies in its use as a therapeutic agent for managing chronic pruritus.
Clinical trials have demonstrated serlopitant's efficacy in reducing pruritus severity compared to placebo treatments, highlighting its potential as a novel therapeutic option .
Serlopitant (chemical formula: C~29~H~28~F~7~NO~2~; molecular weight: 555.537 g/mol) is a selective small-molecule antagonist of the neurokinin-1 receptor (NK1R), a G-protein-coupled receptor (GPCR) primarily activated by substance P (SP) [1] [6]. It binds competitively to the SP-binding site of NK1R, with high affinity (K~i~ < 1 nM), preventing SP-induced activation [1] [7]. The compound’s stereochemistry—specifically its (3aR,4R,5S,7aS) configuration—optimizes spatial complementarity with the receptor’s transmembrane domain, enhancing binding stability [1]. Serlopitant exhibits >1,000-fold selectivity for NK1R over related receptors (NK2R, NK3R) and minimal affinity for serotonin, dopamine, or histamine receptors, reducing off-target effects [4] [7].
Table 1: Molecular Properties of Serlopitant
Property | Value |
---|---|
Chemical Formula | C~29~H~28~F~7~NO~2~ |
Molecular Weight | 555.537 g/mol |
Binding Affinity (NK1R) | K~i~ < 1 nM |
Selectivity (vs. NK2/NK3R) | >1,000-fold |
CAS Number | 860642-69-9 |
Substance P (SP) is a tachykinin neuropeptide that activates NK1R, triggering downstream pruritic signaling cascades. Upon binding, NK1R activates phospholipase C (PLC), generating inositol trisphosphate (IP~3~) and diacylglycerol (DAG). This mobilizes intracellular Ca^2+^ and activates protein kinase C (PKC), leading to:
Serlopitant’s efficacy stems from dual actions:
Serlopitant belongs to a class of NK1R antagonists with distinct pharmacological and clinical profiles:
Table 2: Comparative Analysis of NK1R Antagonists
Antagonist | Central Penetrance | Clinical Indications | Key Differentiators |
---|---|---|---|
Serlopitant | High (log P = 5.29) | Chronic pruritus | Dose-dependent efficacy (1–5 mg/day) [3] |
Aprepitant | Moderate | Chemotherapy-induced nausea | Shorter half-life; drug interactions [7] |
Tradipitant | High | Atopic dermatitis | Limited efficacy in morning itch [4] |
Orvepitant | High | Refractory chronic cough (failed) | Inefficient NK1R occupancy [4] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7